4-Chloro-2-(1-phenylethenyl)phenol
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Overview
Description
4-Chloro-2-(1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, which is further substituted with a chlorine atom and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenylethenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, resulting in the formation of the desired phenol compound . The reaction conditions typically involve the use of strong bases and electron-withdrawing groups to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
Scientific Research Applications
4-Chloro-2-(1-phenylethenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-phenylethenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-2-(1-phenylethenyl)phenol can be compared with other similar compounds, such as:
Phenol: The basic structure with a hydroxyl group attached to an aromatic ring.
4-Chlorophenol: Similar structure but without the phenylethenyl group.
4-(1-phenylethenyl)phenol: Similar structure but without the chlorine atom.
Properties
CAS No. |
62594-97-2 |
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Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-2-(1-phenylethenyl)phenol |
InChI |
InChI=1S/C14H11ClO/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9,16H,1H2 |
InChI Key |
CFDXUVPBCSSQDT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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